molecular formula C44H84N2O4 B13362299 Bis(3,7-dimethyloct-6-en-1-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Bis(3,7-dimethyloct-6-en-1-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)

Cat. No.: B13362299
M. Wt: 705.1 g/mol
InChI Key: GFUHQCMIFQXUTR-UHFFFAOYSA-N
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Description

Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves esterification reactions. One common method involves the reaction of 3,7-dimethyloct-6-en-1-yl alcohol with decanoic acid in the presence of an acid catalyst to form the ester linkage . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with specific molecular targets. The compound’s amphiphilic nature allows it to interact with lipid membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, its ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Bis(3,7-dimethyloct-6-en-1-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) stands out due to its dual ester groups and the presence of a dimethylaminoethyl moiety. This unique structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C44H84N2O4

Molecular Weight

705.1 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 10-[2-(dimethylamino)ethyl-[10-(3,7-dimethyloct-6-enoxy)-10-oxodecyl]amino]decanoate

InChI

InChI=1S/C44H84N2O4/c1-39(2)25-23-27-41(5)31-37-49-43(47)29-19-15-11-9-13-17-21-33-46(36-35-45(7)8)34-22-18-14-10-12-16-20-30-44(48)50-38-32-42(6)28-24-26-40(3)4/h25-26,41-42H,9-24,27-38H2,1-8H3

InChI Key

GFUHQCMIFQXUTR-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCC(C)CCC=C(C)C)CCN(C)C

Origin of Product

United States

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